molecular formula C12H16N2 B12432481 2-Isobutyl-6-methyl-1H-benzo[d]imidazole

2-Isobutyl-6-methyl-1H-benzo[d]imidazole

Cat. No.: B12432481
M. Wt: 188.27 g/mol
InChI Key: BVJZVXJSRWEZED-UHFFFAOYSA-N
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Description

2-Isobutyl-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The structure of this compound consists of a fused benzene and imidazole ring with isobutyl and methyl substituents at positions 2 and 6, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-6-methyl-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with isobutyraldehyde and acetone in the presence of a catalyst such as hydrochloric acid or sulfuric acid can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different substituents at specific positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with halogen or other electrophilic substituents.

Scientific Research Applications

2-Isobutyl-6-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt the cell membrane integrity of microorganisms, resulting in antimicrobial activity.

Comparison with Similar Compounds

2-Isobutyl-6-methyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    2-Methyl-1H-benzo[d]imidazole: Lacks the isobutyl substituent, resulting in different biological activities and chemical properties.

    2-Isopropyl-6-methyl-1H-benzo[d]imidazole: Similar structure but with an isopropyl group instead of an isobutyl group, leading to variations in reactivity and biological effects.

    2-Ethyl-1H-benzo[d]imidazole:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

6-methyl-2-(2-methylpropyl)-1H-benzimidazole

InChI

InChI=1S/C12H16N2/c1-8(2)6-12-13-10-5-4-9(3)7-11(10)14-12/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

BVJZVXJSRWEZED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CC(C)C

Origin of Product

United States

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